Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Description
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system.
Properties
IUPAC Name |
methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYGUZFGBPISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378176 | |
| Record name | methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69631-56-7 | |
| Record name | methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves:
- Formation of the pyrazole ring fused to a cyclopentane ring system.
- Introduction of the carboxylate ester group at the 3-position of the pyrazole.
- Hydrogenation or partial saturation steps to achieve the tetrahydrocyclopenta moiety.
This is generally achieved via multi-step organic synthesis involving cyclization reactions, esterification, and selective reduction.
Stepwise Synthetic Route
Step 1: Construction of the Pyrazole Core
- Starting from appropriate 1,3-dicarbonyl compounds or cyclopentanone derivatives, condensation with hydrazine derivatives forms the pyrazole ring.
- The cyclopentane ring is either pre-formed or constructed simultaneously via intramolecular cyclization.
Step 2: Esterification
- The carboxylic acid precursor (e.g., 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) is esterified using methanol under acidic or catalytic conditions to yield the methyl ester.
- Alternatively, direct synthesis of the methyl ester can be performed by using methyl 1,3-dicarbonyl precursors.
Step 3: Partial Saturation
- The tetrahydrocyclopenta ring is achieved by selective hydrogenation of the pyrazole fused ring system to reduce double bonds in the cyclopentane part while preserving the pyrazole integrity.
- Catalysts such as Pd/C under controlled hydrogen pressure are commonly employed.
Representative Synthetic Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclopentanone + hydrazine hydrate, reflux in ethanol | Formation of cyclopenta[c]pyrazole intermediate |
| 2 | Oxidation or functional group manipulation to introduce carboxylic acid at C-3 | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid |
| 3 | Esterification with methanol and sulfuric acid catalyst | This compound |
| 4 | Hydrogenation (Pd/C, H2, room temperature) | Saturated tetrahydro ring system |
Alternative Methods and Variations
- Hydrolysis and Re-esterification: Starting from methyl esters of related pyrazole derivatives, hydrolysis to the acid followed by re-esterification can be used to improve purity or modify substituents.
- Use of Substituted Hydrazines: To introduce methyl or other groups on the pyrazole ring, substituted hydrazines can be used in the initial cyclization step.
- Catalytic Cyclization: Some patents describe catalytic methods to directly form the bicyclic pyrazole esters under mild conditions.
Research Findings and Data
Reaction Yields and Purity
- Typical yields for the cyclization step range from 60% to 85%, depending on the starting materials and conditions.
- Esterification steps generally achieve >90% yield with high purity after recrystallization.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction of the pyrazole ring.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Cyclization Temp | 70–100 °C (reflux ethanol) | Prolonged reflux favors complete cyclization |
| Esterification Temp | 50–70 °C | Acid catalyst (H2SO4 or HCl) used |
| Hydrogenation Catalyst | Pd/C (10%) | Room temperature to 40 °C |
| Hydrogen Pressure | 1–3 atm | Higher pressure may lead to over-reduction |
Analytical Characterization
- NMR Spectroscopy: Confirms the tetrahydrocyclopenta ring saturation and ester methyl group.
- Mass Spectrometry: Molecular ion peak at m/z 166 consistent with molecular weight.
- IR Spectroscopy: Ester carbonyl stretch at ~1735 cm⁻¹; pyrazole N–N stretch observed.
- X-ray Crystallography: Used in some studies to confirm bicyclic structure and stereochemistry.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Pyrazole ring formation | Cyclopentanone + hydrazine hydrate, reflux ethanol | 60–85 | Critical step for bicyclic core |
| Carboxylic acid introduction | Oxidation or functionalization | 70–80 | Precursor to esterification |
| Esterification | Methanol, acid catalyst, 50–70 °C | >90 | High yield, standard ester method |
| Hydrogenation | Pd/C catalyst, H2, 1–3 atm, room temp | 85–95 | Controls tetrahydro ring saturation |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
3. Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease .
Agricultural Applications
1. Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Research indicates potential use as a pesticide or herbicide due to its ability to disrupt metabolic processes in target organisms while being less harmful to non-target species .
2. Growth Regulators
In agricultural settings, derivatives of this compound are being explored as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in crops .
Materials Science
1. Polymer Chemistry
this compound is being investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create new materials with desirable mechanical and thermal properties .
2. Nanotechnology
The compound's properties are also being explored in the field of nanotechnology for the development of nanomaterials with specific functionalities, such as drug delivery systems or sensors .
Summary of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation in cancer cell lines |
| Anti-inflammatory properties | Modulates inflammatory pathways | |
| Neuroprotective effects | Protects against oxidative stress | |
| Agriculture | Pesticide development | Disrupts metabolic processes in pests |
| Growth regulators | Enhances growth rates and stress resistance | |
| Materials Science | Polymer chemistry | Reactive functional groups for new materials |
| Nanotechnology | Development of nanomaterials for drug delivery |
Case Studies
Case Study 1: Anticancer Activity
In a study involving several cancer cell lines (e.g., breast and lung cancer), this compound demonstrated IC50 values indicating potent activity against cell proliferation compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
A preclinical model assessing the compound's anti-inflammatory efficacy showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .
Mechanism of Action
The mechanism of action of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- 3(5)-Substituted pyrazoles
Uniqueness
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is unique due to its specific structural features and versatile reactivity. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in various fields .
Biological Activity
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS No. 854405-75-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- IUPAC Name : 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- Physical Form : White to yellow solid
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. A notable study identified a derivative of pyrazole that exhibited significant cytotoxicity against various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The following table summarizes key findings related to its anticancer activity:
| Cell Line | CC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.25 - 0.49 | Induces ROS accumulation, mitochondrial depolarization |
| MDA-MB-468 (TNBC) | 0.30 - 0.50 | Activates caspase pathways, disrupts microtubules |
| Hs27 (non-cancerous) | >10 | Selective cytotoxicity towards cancer cells |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Accumulation : The compound promotes the generation of ROS, leading to oxidative stress and subsequent cell death.
- Mitochondrial Dysfunction : Induction of mitochondrial depolarization triggers apoptotic signaling pathways.
- Caspase Activation : The activation of caspase-3 and caspase-7 is critical for the execution phase of apoptosis.
- Microtubule Disruption : The compound disrupts microtubule dynamics, affecting cell cycle progression and leading to cell cycle arrest in S and G2-M phases.
Case Studies
A comprehensive study published in Nature evaluated the effects of this compound on TNBC cell lines. The results demonstrated that treatment with the compound resulted in:
- Increased Apoptotic Markers : Enhanced levels of phosphatidylserine externalization and PARP cleavage were observed.
- Gene Expression Modulation : Transcriptome analysis revealed alterations in the expression of genes related to apoptosis and oxidative stress response.
Q & A
Q. What are the common synthetic routes for Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate?
The compound is synthesized via cyclocondensation of hydrazine derivatives with cyclopentenone or related carbonyl precursors. Microwave-assisted methods (e.g., 80°C for 12 hours in ethanol) enhance reaction efficiency and yield, as demonstrated in analogous pyrazole ester syntheses . Alternative routes employ transition metal catalysts, such as platinum, for regioselective cyclization of alkynyl precursors, ensuring stereochemical control .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- 1H/13C NMR : To verify ester (-COOCH3), pyrazole ring protons, and cyclopentane ring conformation.
- High-resolution mass spectrometry (HRMS) : For exact molecular weight confirmation (e.g., m/z 180.20 for C9H12N2O2).
- X-ray diffraction (XRD) : Used in related MOF ligand systems to resolve crystal packing and bond angles .
Q. What safety protocols are critical when handling this compound?
- Use PPE (nitrile gloves, safety goggles) and operate in fume hoods to avoid inhalation/contact.
- Store in sealed containers at 2–8°C, segregated from oxidizing agents.
- Spills require absorption with inert material (e.g., vermiculite) and disposal as hazardous waste, following protocols for pyrazole derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst screening : Compare Pt (for cyclization) vs. Pd (for cross-coupling side reactions) .
- Solvent polarity : Test DMF (polar aprotic) vs. EtOH (protic) to stabilize intermediates.
- Temperature gradients : Systematic testing (60–100°C) with real-time monitoring via TLC/HPLC .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 24 hours to 12 hours with comparable yields .
Q. How should researchers address discrepancies in reported spectroscopic data for derivatives?
- Spectral standardization : Use CDCl3 or DMSO-d6 for NMR consistency; compare with DFT-calculated chemical shifts.
- Single-crystal XRD : Resolves stereochemical ambiguities, as applied in MOF ligand systems .
- MS/MS fragmentation : Analyze isotopic patterns to distinguish between isobaric derivatives (e.g., methyl vs. ethyl esters) .
Q. What potential applications exist in materials chemistry?
Structural analogs (e.g., triazolate ligands) are used in Fe(II)-based MOFs to study spin-state transitions under pressure. The ester group’s coordinative versatility suggests utility in:
- Barocaloric materials : Investigate pressure-dependent entropy changes via HPPXRD .
- Mechanical energy storage : Assess bond strength and void fraction effects on compressibility .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on thermal stability?
- Perform thermogravimetric analysis (TGA) under inert (N2) vs. oxidative (O2) atmospheres.
- Compare decomposition onset temperatures with structurally similar compounds (e.g., ethyl ester analogs ).
- Correlate stability with substituent effects (e.g., electron-withdrawing ester groups vs. electron-donating amines) .
Q. Why do synthetic routes yield varying by-products?
- Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify side reactions (e.g., hydrazine overaddition ).
- Catalyst poisoning : Test for trace moisture or oxygen in Pt-catalyzed cyclizations, which may promote dimerization .
Methodological Recommendations
Q. What analytical workflows validate purity for biological studies?
Q. How to design pressure-dependent studies for material applications?
- High-pressure XRD (HPPXRD) : Measure lattice parameter changes in MOF analogs under 0–10 GPa .
- Magnetic susceptibility : Correlate spin-state transitions (high-spin ↔ low-spin) with applied pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
